molecular formula C11H9BrN2O2 B2403509 1-ベンジル-5-ブロモ-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン CAS No. 57712-67-1

1-ベンジル-5-ブロモ-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン

カタログ番号: B2403509
CAS番号: 57712-67-1
分子量: 281.109
InChIキー: NYNOBRTYKCVRJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the bromination of 1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione using bromine or a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

化学反応の分析

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

類似化合物との比較

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific reactivity and biological activity, which can differ significantly from its halogenated analogs .

生物活性

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 57712-67-1) is a compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound.

Synthesis

The synthesis of 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione generally involves multi-step reactions where various reagents and solvents are used. A typical synthesis route includes the following steps:

  • Reagents : The reaction requires bromobenzene, urea derivatives, and other organic solvents.
  • Conditions : The reaction is typically carried out under controlled temperatures and may require stirring for extended periods (e.g., 72 hours).
  • Purification : Final products are purified using silica gel chromatography.

The detailed reaction scheme can be summarized as follows:

StepReagent/ConditionDescription
1Bromobenzene + UreaFormation of the tetrahydropyrimidine core
2Reaction TimeStirring for 72 hours
3PurificationSilica gel chromatography

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: IC50 = 7.17 ± 0.94 µM
    • A549: IC50 = 2.93 ± 0.47 µM

These results indicate that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific molecular targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in angiogenesis:

  • VEGFR-2 Inhibition :
    • IC50 = 0.728 µM for MCF-7
    • IC50 = 0.503 µM for A549

This suggests that the compound not only inhibits tumor cell proliferation but also affects tumor vasculature .

Case Studies

A notable case study involved the evaluation of various derivatives based on the tetrahydropyrimidine scaffold. The study found that modifications to the benzyl group significantly influenced biological activity:

Compound DerivativeMCF-7 IC50 (µM)A549 IC50 (µM)
Parent Compound7.17 ± 0.942.93 ± 0.47
Derivative A5.00 ± 0.801.80 ± 0.30
Derivative B10.00 ± 1.20Not tested

These findings underscore the importance of structural modifications in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict how well this compound binds to target proteins involved in cancer progression:

  • Target Proteins : VEGFR-2 and other kinases.
  • Binding Affinity : The docking scores suggest a strong binding affinity which correlates with the observed biological activity.

特性

IUPAC Name

1-benzyl-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNOBRTYKCVRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57712-67-1
Record name 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromouracil (5.0 g, 26 mmol) and potassium carbonate (7.2 g, 52 mmol) in N,N-dimethylformamide (25 mL) was added benzyl bromide (3.1 mL, 26 mmol) and the reaction mixture stirred 72 h. The reaction was treated with water (50 mL) and then extracted into ethyl acetate (3×75 mL). The aqueous layer was further extracted with dichloromethane (3×100 mL), the dichloromethane layers were combined, washed with water (2×50 mL), brine (1×50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting mixture of products was purified by pressurized silica gel chromatography (25% ethyl acetate in hexane) to provide 1-benzyl-5-bromo-1H-pyrimidine-2,4-dione.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。